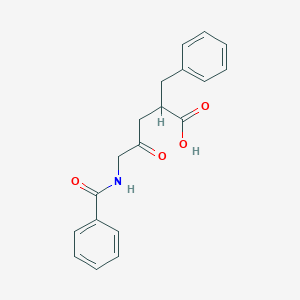

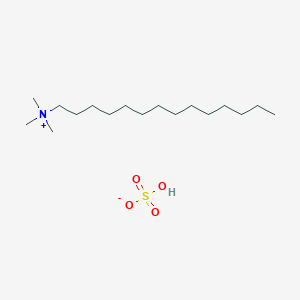

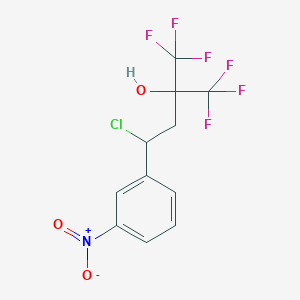

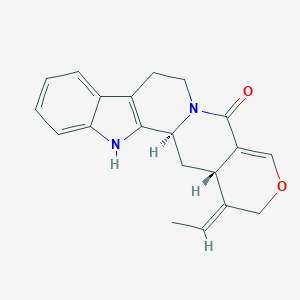

![molecular formula C7H4BrClN2S B024610 6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine CAS No. 108099-55-4](/img/structure/B24610.png)

6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine

Overview

Description

Pyrimidine derivatives are aromatic heterocyclic compounds containing two nitrogen atoms. They are key components in many biological systems and exhibit a wide range of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties. The pyrimidine core is a crucial structure in medicinal chemistry due to its versatility and the ease of synthesizing various derivatives with diverse biological applications (Maji, 2020).

Synthesis Analysis

Pyrimidine derivatives can be synthesized through various methods, including multi-component reactions that allow for the efficient production of these compounds. The synthetic routes often involve catalytic and solvent-free conditions, utilizing nitrogen-containing building blocks for constructing the pyrimidine heterocycles (Roopan & Sompalle, 2016).

Molecular Structure Analysis

The structure of pyrimidine derivatives significantly influences their biological activity. Structural modifications, such as substitutions at different positions on the pyrimidine ring, can enhance their pharmacological effects. The structure-activity relationships (SARs) of these compounds have been extensively studied to design derivatives with improved efficacy and reduced toxicity (Natarajan et al., 2022).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, which can be exploited to develop novel compounds with specific properties. These reactions include substitutions, additions, and cyclizations, which are fundamental for creating derivatives with potential therapeutic applications (JeelanBasha & Goudgaon, 2021).

Scientific Research Applications

Improved Synthesis Methods One significant application of 6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine is in the development of improved and scalable synthesis methods. A study by Bugge et al. (2014) outlines a practical and robust synthesis process starting from inexpensive bulk chemicals, achieving the compound in an overall yield of 49% without the need for chromatography for purification. This method emphasizes the compound's role in streamlining synthetic routes and enhancing the efficiency of chemical production processes (Bugge et al., 2014).

Catalysis and Bond Formation Further research highlights its application in catalysis and bond formation. Gorja et al. (2011) demonstrated the use of a Pd/C–CuI–PPh3 catalytic system to facilitate C–C bond formation with high selectivity, leading to the synthesis of 4-alkynylthieno[2,3-d]pyrimidines without significant side products. This work showcases the compound's versatility in enabling precise chemical modifications, which are crucial in the design of compounds with potential pharmacological activities (Gorja et al., 2011).

Antimicrobial and Anticancer Research Kanawade et al. (2013) explored the antimicrobial properties of derivatives synthesized from 6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine. Their study resulted in compounds exhibiting promising antibacterial activity, highlighting the compound's potential in contributing to the development of new antimicrobial agents (Kanawade et al., 2013). Similarly, Huang et al. (2020) synthesized derivatives displaying significant antiproliferative activity against various cancer cell lines, underscoring the compound's applicability in anticancer research (Huang et al., 2020).

Nonlinear Optical Materials Research by Hussain et al. (2020) on the structural parameters and electronic properties of thiopyrimidine derivatives, including 6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine, indicates their potential applications in nonlinear optics (NLO) and optoelectronic devices. This study highlights the compound's role in the synthesis of materials with promising NLO properties, contributing to advancements in technology and materials science (Hussain et al., 2020).

properties

IUPAC Name |

6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c8-2-4-1-5-6(9)10-3-11-7(5)12-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKISGZALSMAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=NC=N2)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

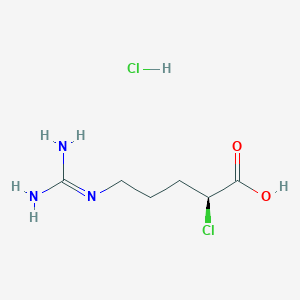

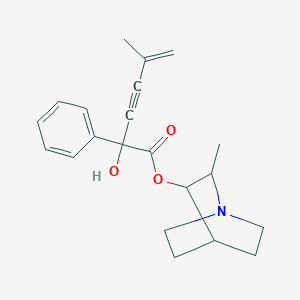

![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)